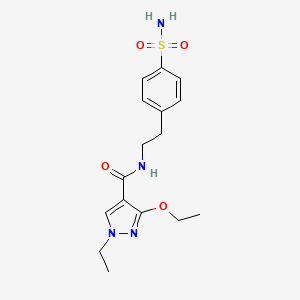

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-3-20-11-14(16(19-20)24-4-2)15(21)18-10-9-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEFWCITLLVCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Attachment of the sulfamoylphenethyl group: This step involves the reaction of the pyrazole derivative with a sulfonamide and a phenethyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide exhibits various biological activities:

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of sulfonamide compounds have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the sulfamoyl group is believed to enhance this activity by interfering with bacterial folate synthesis.

Anticancer Activity

Compounds within the pyrazole class have been investigated for their potential anticancer properties. Studies suggest that modifications to the pyrazole structure can lead to enhanced inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in sulfonamide derivatives. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, providing a basis for further investigation into its use for inflammatory diseases .

Case Study 1: Antimicrobial Activity Evaluation

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of sulfonamide compounds for their antimicrobial activity against multiple bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains .

Case Study 2: Anticancer Studies

Research conducted on similar pyrazole derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole-carboxamide scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Solubility and Stability: The target compound’s ethoxy and ethyl groups likely improve lipophilicity compared to polar analogs like 4a, which has a high melting point due to hydrogen-bonding amino groups .

- In contrast, 4a and related derivatives exhibit antitumor activity via unknown mechanisms, possibly involving kinase inhibition .

- Agricultural vs. Pharmaceutical Use : Analogs like the difluoromethyl derivative in are agrochemicals, whereas the target compound’s sulfamoyl group aligns with pharmaceutical applications .

Pharmacokinetic Considerations

- Toxicity: Discontinuation of the target compound () may reflect unoptimized ADME properties, whereas 4a and 7a/b remain under investigation for therapeutic use .

Biological Activity

3-Ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 366.4 g/mol. The structure features an ethoxy group, an ethyl moiety, and a sulfamoylphenethyl substituent attached to a pyrazole core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₄S |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1014088-60-8 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate β-diketones.

- Introduction of Ethoxy Group : Alkylation using ethyl iodide or ethyl bromide in the presence of a base.

- Attachment of Sulfamoylphenethyl Group : This step usually involves coupling reactions to introduce the sulfamoyl group.

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : Some pyrazole compounds have demonstrated the ability to reduce inflammation in various models.

- Anticancer Properties : Preliminary studies suggest that certain pyrazole derivatives may induce apoptosis in cancer cells.

Table 2: Biological Activities

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways crucial for cell survival and proliferation.

- Gene Expression Regulation : The compound may influence gene expression related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for further development as antimicrobial agents.

Study 2: Anti-inflammatory Potential

In vitro assays showed that treatment with this compound reduced levels of inflammatory cytokines (e.g., IL-6, TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound could modulate immune responses and be beneficial in inflammatory diseases.

Study 3: Anticancer Activity

In a preliminary screening against various cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects at low micromolar concentrations. Mechanistic studies indicated that it may induce apoptosis through caspase activation pathways.

Q & A

Q. What established synthetic routes are available for 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves cyclocondensation to form the pyrazole core, followed by sequential substitutions. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with DMF-DMA and aryl hydrazines to form the pyrazole ester backbone .

- Substitution : The ethoxy group at position 3 is introduced via nucleophilic displacement, while the ethyl group at position 1 is added through N-alkylation using ethyl halides .

- Carboxamide Formation : The 4-carboxamide moiety is generated by coupling the carboxylic acid intermediate (from ester hydrolysis) with 4-sulfamoylphenethylamine via carbodiimide-mediated activation .

Key factors affecting yield include temperature control during cyclocondensation (optimized at 80–100°C) and stoichiometric ratios in substitution steps to minimize byproducts . Purity is ensured through column chromatography and recrystallization, validated by elemental analysis and HPLC (>95% purity) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- ¹H-NMR : Signals for ethoxy (-OCH₂CH₃) appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.1 ppm). The ethyl group at N1 shows a triplet (δ ~1.2 ppm) and quartet (δ ~3.8 ppm). The sulfamoyl group (SO₂NH₂) may show broad singlet(s) at δ ~7.5–7.8 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹), sulfonamide S=O (~1350 and 1150 cm⁻¹), and pyrazole ring (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₁₇H₂₃N₄O₄S: ~403.45 g/mol), with fragmentation patterns matching expected substituents .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key binding motifs include hydrogen bonds with the sulfamoyl group and hydrophobic interactions with the pyrazole core .

- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, highlighting residues critical for sustained interactions .

Q. How do electronic effects of substituents influence physicochemical properties and bioactivity?

- Electron-Withdrawing Groups (EWGs) : The sulfamoyl group (-SO₂NH₂) enhances solubility via hydrogen bonding but may reduce membrane permeability. Ethoxy and ethyl groups (electron-donating) increase lipophilicity, impacting logP values and blood-brain barrier penetration .

- Structure-Activity Relationships (SAR) : Modifications to the phenethyl group (e.g., halogenation) can alter target selectivity. For instance, 4-fluorophenethyl analogs show improved anti-inflammatory activity due to enhanced van der Waals interactions with hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory assays) or endpoint measurements (ELISA vs. Western blot) .

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Cross-validate purity via orthogonal methods (HPLC, LC-MS) .

- Dosage and Solubility : Poor aqueous solubility may lead to underdosing. Use co-solvents (DMSO <1%) or nanoformulations to improve bioavailability .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

- Caco-2 Assays : Assess intestinal permeability. A Papp value >1 × 10⁻⁶ cm/s suggests good absorption .

- Microsomal Stability Tests : Liver microsomes (human/rat) quantify metabolic degradation. Half-life (t₁/₂) >30 minutes indicates favorable hepatic stability .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines unbound fraction (fu >5% is desirable for efficacy) .

Q. How can researchers optimize synthetic scalability while maintaining reproducibility?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation), reducing batch variability .

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies critical process parameters. For example, a Central Composite Design optimizes carboxamide coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.